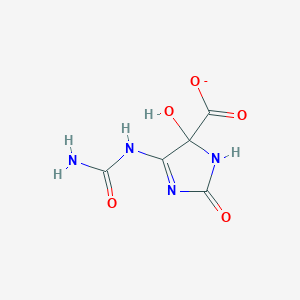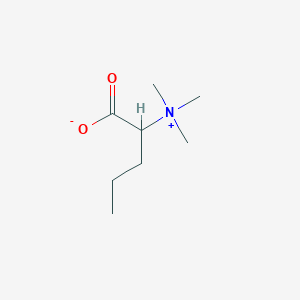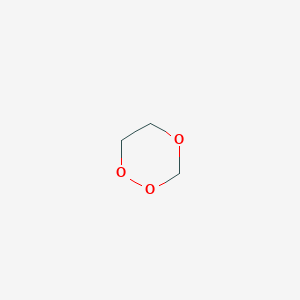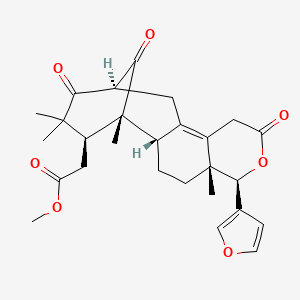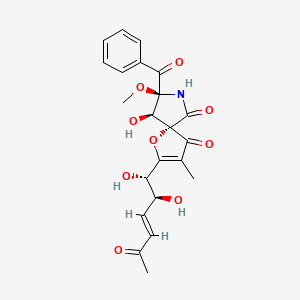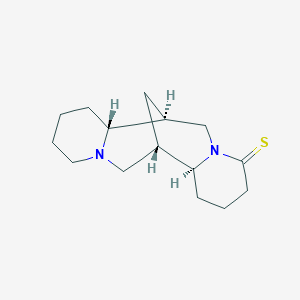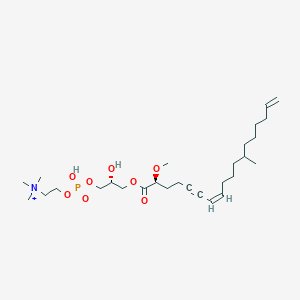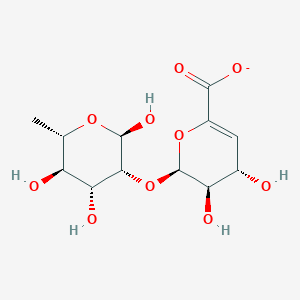
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-) is a hexuronate that results from the removal of a proton from the carboxy group of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose. It is a monocarboxylic acid anion and a hexuronate. It is a conjugate base of a 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose.
Aplicaciones Científicas De Investigación
Synthesis and Agricultural Applications
- Convenient Synthesis from Okra Mucilage: A method for synthesizing lepidimoide, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), from okra fruit mucilage has been developed. This process is simpler than previous methods and produces large quantities necessary for research. Both lepidimoide and its byproduct, epi-lepidimoide, showed significant growth-promoting activity in plant hypocotyls elongation tests (Hirose, Endo, & Hasegawa, 2004).
Biomedical Research
- Component of Capsular Polysaccharide in Streptococcus pneumoniae: A structural component of the capsular polysaccharide of Streptococcus pneumoniae type 19F, closely related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), was synthesized using sequential glycosylation reactions. This research contributes to understanding bacterial polysaccharides and their roles in pathogenicity and immune response (Sugawara & Igarashi, 1988).
Chemical Synthesis and Analysis
- Synthesis of Unsaturated Nucleoside Analogs: Research on synthesizing unsaturated 6-deoxy-L-hexopyranosyltheophylline diacetate from L-rhamnopyranose, closely related to the compound , opens pathways for developing novel nucleoside analogs. These compounds have potential applications in medicinal chemistry and drug development (Onodera & Yajima, 1970).
Biopolymer Research
- Analysis in Lignin-Degrading Enzymes: Pyranose 2-oxidase, a lignin-degrading enzyme from lignocellulolytic fungi, demonstrates specificity for oxidizing aldopyranoses including D-glucose, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-). Understanding this enzyme's interaction with pyranose structures contributes to lignocellulose degradation research, a crucial area in biofuel production (Hallberg, Leitner, Haltrich, & Divne, 2004).
Propiedades
Nombre del producto |
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-) |
|---|---|
Fórmula molecular |
C12H17O10- |
Peso molecular |
321.26 g/mol |
Nombre IUPAC |
(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/p-1/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1 |
Clave InChI |
PBUKNNGDHZLXKG-UYKOWFBBSA-M |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




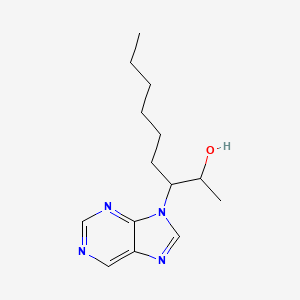
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)
![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)
![(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B1259680.png)
